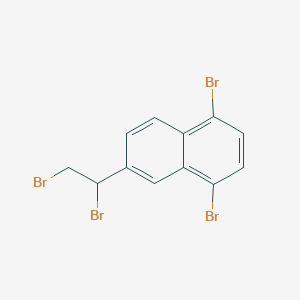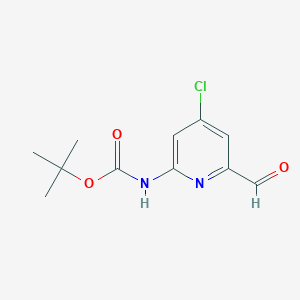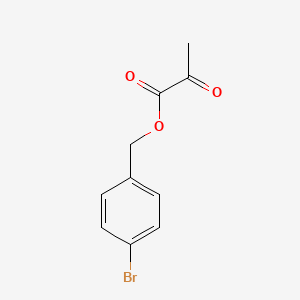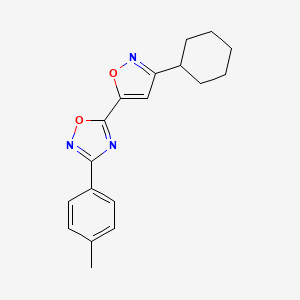
1,4-Dibromo-6-(1,2-dibromoethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-6-(1,2-dibromoethyl)naphthalene is a brominated derivative of naphthalene. This compound is characterized by the presence of bromine atoms at the 1, 2, 4, and 6 positions of the naphthalene ring, along with an ethyl group substituted at the 6 position. The molecular formula of this compound is C₁₂H₈Br₄, and it has a molecular weight of approximately 471.808 g/mol .
Preparation Methods
The synthesis of 1,4-Dibromo-6-(1,2-dibromoethyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the treatment of 1-bromonaphthalene with bromine in dichloromethane at low temperatures, such as -30°C, to achieve high yields . This method ensures the selective bromination at the desired positions on the naphthalene ring.
Chemical Reactions Analysis
1,4-Dibromo-6-(1,2-dibromoethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of naphthalene derivatives with fewer bromine atoms.
Scientific Research Applications
1,4-Dibromo-6-(1,2-dibromoethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases like cancer and infections.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-6-(1,2-dibromoethyl)naphthalene involves its interaction with molecular targets, such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. Additionally, the compound’s structure allows it to participate in electron transfer reactions, which can affect cellular processes and pathways .
Comparison with Similar Compounds
1,4-Dibromo-6-(1,2-dibromoethyl)naphthalene can be compared with other brominated naphthalene derivatives, such as:
1,4-Dibromonaphthalene: This compound lacks the ethyl group at the 6 position, making it less sterically hindered and more reactive in certain chemical reactions.
1,2,3,4-Tetrabromonaphthalene: This compound has bromine atoms at all four positions on the naphthalene ring, resulting in different electronic and steric properties compared to this compound.
1,4-Dibromo-2,3-dimethylnaphthalene: The presence of methyl groups at the 2 and 3 positions in this compound introduces additional steric hindrance and electronic effects, influencing its reactivity and applications.
This compound stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
874442-50-9 |
|---|---|
Molecular Formula |
C12H8Br4 |
Molecular Weight |
471.81 g/mol |
IUPAC Name |
1,4-dibromo-6-(1,2-dibromoethyl)naphthalene |
InChI |
InChI=1S/C12H8Br4/c13-6-12(16)7-1-2-8-9(5-7)11(15)4-3-10(8)14/h1-5,12H,6H2 |
InChI Key |
ZLXJZLYVRNMFML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1C(CBr)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)
![5-Ethoxythieno[3,2-b]pyridin-7(4H)-one](/img/structure/B14189055.png)




![1-Benzyl-2-[2-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B14189077.png)


![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)

![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
